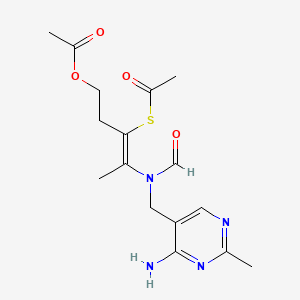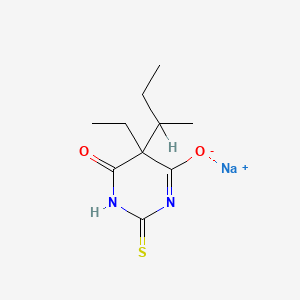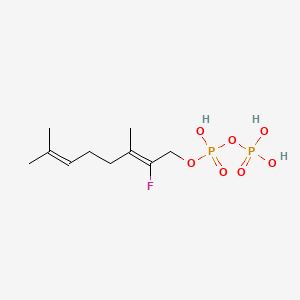
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate is a fluorinated organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a trihydrogen diphosphate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate typically involves the fluorination of a suitable precursor, followed by the introduction of the diphosphate group. One common method involves the use of (2z)-2-Fluoro-3,7-Dimethylocta-2,6-Dien-1-Yl alcohol as a starting material. This alcohol is first converted to its corresponding phosphate ester using phosphorus oxychloride (POCl3) and a base such as pyridine. The resulting phosphate ester is then treated with a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
化学反应分析
Types of Reactions
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The diphosphate group plays a crucial role in the compound’s ability to interact with phosphate-binding sites on proteins, further enhancing its biological activity .
相似化合物的比较
Similar Compounds
- (2z,6e)-2-Fluoro-3,7,11-Trimethyldodeca-2,6,10-Trien-1-Yl Trihydrogen Diphosphate
- (2z,6e,10e)-2-Fluoro-3,7,11,15-Tetramethyl-2,6,10,14-Hexadecatetraen-1-Yl Trihydrogen Diphosphate
Uniqueness
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate is unique due to its specific structural features, such as the presence of a fluorine atom and a dimethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable tool in various research applications .
属性
CAS 编号 |
62163-14-8 |
|---|---|
分子式 |
C10H19FO7P2 |
分子量 |
332.2 g/mol |
IUPAC 名称 |
[(2Z)-2-fluoro-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H19FO7P2/c1-8(2)5-4-6-9(3)10(11)7-17-20(15,16)18-19(12,13)14/h5H,4,6-7H2,1-3H3,(H,15,16)(H2,12,13,14)/b10-9- |
InChI 键 |
BYJNSLXDWGDGAC-KTKRTIGZSA-N |
SMILES |
CC(=CCCC(=C(COP(=O)(O)OP(=O)(O)O)F)C)C |
手性 SMILES |
CC(=CCC/C(=C(/COP(=O)(O)OP(=O)(O)O)\F)/C)C |
规范 SMILES |
CC(=CCCC(=C(COP(=O)(O)OP(=O)(O)O)F)C)C |
同义词 |
2-fluorogeranyl pyrophosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


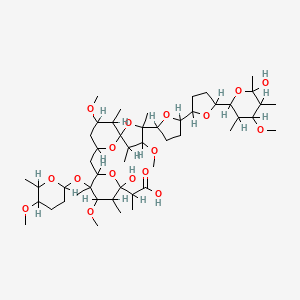
![[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B1229366.png)
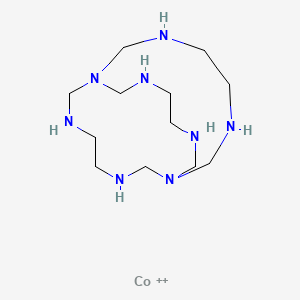
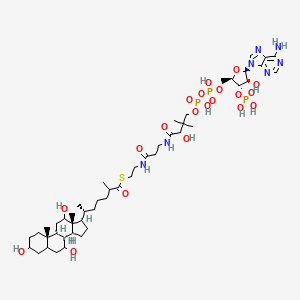
![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)
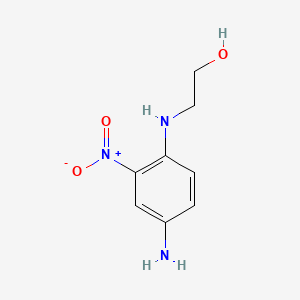
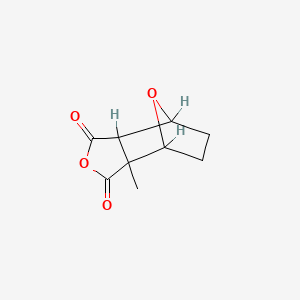
![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)
